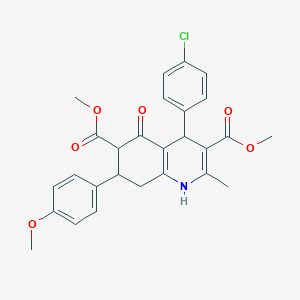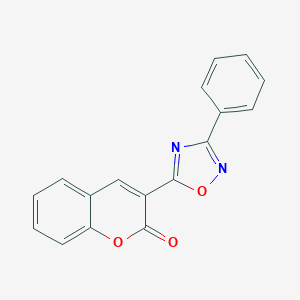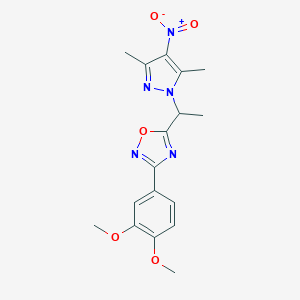![molecular formula C16H13Cl2NO4 B283926 [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOB and is widely used in the synthesis of various other chemicals.
作用機序
The mechanism of action of DMOB is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, DMOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, DMOB can cause cancer cells to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
DMOB has been shown to have various biochemical and physiological effects on the body. In cancer cells, DMOB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels. In plants, DMOB has been shown to inhibit the growth of certain plant species by inhibiting the activity of enzymes involved in plant growth and development.
実験室実験の利点と制限
One advantage of using DMOB in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying the function of these molecules. However, one limitation of using DMOB is its potential toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for research involving DMOB. One area of research is the development of new cancer drugs based on the structure of DMOB. Another area of research is the development of new pesticides and herbicides based on the properties of DMOB. Additionally, further research is needed to fully understand the mechanism of action of DMOB and its potential applications in various fields.
In conclusion, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of DMOB involves the reaction of 2,5-dichloroaniline with ethyl 3-methoxybenzoate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
DMOB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMOB has been shown to have anti-cancer properties and has been used in the development of various cancer drugs. In agriculture, DMOB has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In material science, DMOB has been used in the synthesis of various polymers and materials.
特性
分子式 |
C16H13Cl2NO4 |
|---|---|
分子量 |
354.2 g/mol |
IUPAC名 |
[2-(2,5-dichloroanilino)-2-oxoethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-12-4-2-3-10(7-12)16(21)23-9-15(20)19-14-8-11(17)5-6-13(14)18/h2-8H,9H2,1H3,(H,19,20) |
InChIキー |
CYWBMDJXFSSJMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)



![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![Methyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283857.png)

![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)


